molecular formula C26H21NO2 B12464559 1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B12464559
M. Wt: 379.4 g/mol
InChI Key: PMPXRDABSFJQCL-UHFFFAOYSA-N
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Description

1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzyl bromide, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, such as nitro, amino, and hydroxyl groups, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific structural features, such as the benzyloxy group and the dihydrobenzoquinolinone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

1-(2-phenylmethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C26H21NO2/c28-25-16-22(26-20-11-5-4-10-19(20)14-15-23(26)27-25)21-12-6-7-13-24(21)29-17-18-8-2-1-3-9-18/h1-15,22H,16-17H2,(H,27,28)

InChI Key

PMPXRDABSFJQCL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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